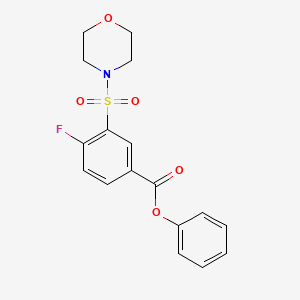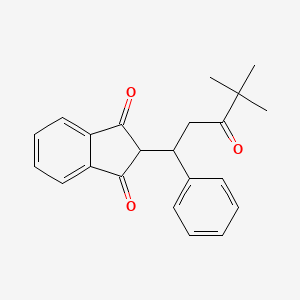
5-(4-bromobenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BB-1, is a thiazolidinone derivative that has shown promising results in scientific research. BB-1 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
BB-1 has been shown to exhibit various mechanisms of action, including inhibition of enzymes, activation of receptors, and induction of apoptosis. Inhibition of enzymes, such as proteases and kinases, has been reported for the anti-cancer activity of BB-1. Activation of receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), has been reported for the anti-diabetic activity of BB-1. Induction of apoptosis, or programmed cell death, has been reported for the anti-inflammatory activity of BB-1.
Biochemical and Physiological Effects:
BB-1 has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory activities. In anti-cancer activity, BB-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In anti-diabetic activity, BB-1 has been shown to activate PPARγ and improve insulin sensitivity. In anti-inflammatory activity, BB-1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
BB-1 has various advantages and limitations for lab experiments. Advantages include its low toxicity and high stability, making it suitable for in vitro and in vivo experiments. Limitations include its low solubility in water and limited availability, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of BB-1. These include:
1. Further investigation of the anti-cancer activity of BB-1 and its potential use in combination with other anti-cancer agents.
2. Investigation of the potential use of BB-1 in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Development of new synthesis methods for BB-1 to improve its yield and availability.
4. Investigation of the potential use of BB-1 in material science, such as the synthesis of new materials with unique properties.
5. Investigation of the potential use of BB-1 in environmental science, such as the development of new wastewater treatment methods.
In conclusion, BB-1 is a thiazolidinone derivative that has shown promising results in scientific research. BB-1 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand the potential of BB-1 in various fields.
Synthesis Methods
BB-1 can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 2,3-dimethylbenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with potassium hydroxide to obtain BB-1. Other methods, such as the reaction of 4-bromobenzaldehyde with 2,3-dimethylthiosemicarbazide followed by cyclization, have also been reported.
Scientific Research Applications
BB-1 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BB-1 has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In material science, BB-1 has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In environmental science, BB-1 has been studied for its potential use in wastewater treatment.
properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS2/c1-11-4-3-5-15(12(11)2)20-17(21)16(23-18(20)22)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKHGMLAOSHME-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
![N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5021248.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![2-acetyl-7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5021289.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea](/img/structure/B5021308.png)

![7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5021321.png)

